1-(3-bromo-5-fluorophenyl)piperazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(3-bromo-5-fluorophenyl)piperazine hydrochloride, involves several methods. One common method is the reaction of diethanolamine with m-chloroaniline . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

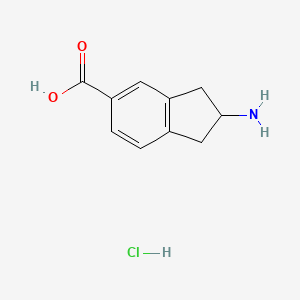

The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms . The average mass of the molecule is 259.118 Da, and the monoisotopic mass is 258.016785 Da .Applications De Recherche Scientifique

Piperazine Derivatives in Drug Design Piperazine, a nitrogen-containing heterocycle, plays a crucial role in the design of drugs with various therapeutic uses, such as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules. This flexibility makes piperazine a valuable building block in drug discovery, highlighting the importance of further therapeutic investigations on this motif (Rathi et al., 2016).

Metabolism and Disposition of Arylpiperazine Derivatives Arylpiperazine derivatives, including those related to 1-(3-bromo-5-fluorophenyl)piperazine, undergo extensive metabolism, including N-dealkylation, leading to 1-aryl-piperazines. These metabolites are known for their variety of serotonin receptor-related effects, emphasizing the complexity of arylpiperazine derivatives’ pharmacological profile (Caccia, 2007).

Anti-mycobacterial Activity of Piperazine Analogues Piperazine is a versatile scaffold used in numerous marketed drugs. Recent studies highlight the potential of piperazine-based molecules, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review underscores the design and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, paving the way for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine and Morpholine in Medicinal Chemistry The review summarizes the broad spectrum of pharmaceutical applications of piperazine and morpholine analogues. Scientists have developed new methods for synthesizing derivatives, revealing potent pharmacophoric activities. This synthesis and application overview underscores the critical role of piperazine in developing new therapeutic agents (Mohammed et al., 2015).

Pharmacophoric Groups in Antipsychotic Agents Phenyl piperidines and piperazines constitute essential pharmacophoric groups in several antipsychotic agents. This review explores the contributions of two key pharmacophoric groups to the potency and selectivity of synthesized agents at D2-like receptors, indicating the significant role of piperazine in modulating these pharmacological effects (Sikazwe et al., 2009).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromo-5-fluorophenyl)piperazine hydrochloride involves the reaction of 3-bromo-5-fluoroaniline with piperazine in the presence of a coupling agent, followed by quaternization with hydrochloric acid.", "Starting Materials": ["3-bromo-5-fluoroaniline", "piperazine", "coupling agent", "hydrochloric acid"], "Reaction": ["Step 1: 3-bromo-5-fluoroaniline is reacted with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form 1-(3-bromo-5-fluorophenyl)piperazine.", "Step 2: The resulting product is then quaternized with hydrochloric acid to form 1-(3-bromo-5-fluorophenyl)piperazine hydrochloride.", "Step 3: The product is then purified by recrystallization or other suitable methods." ] } | |

Numéro CAS |

2055119-43-0 |

Formule moléculaire |

C10H13BrClFN2 |

Poids moléculaire |

295.6 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.